molecular formula C12H12ClN3O B5860979 N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5860979
M. Wt: 249.69 g/mol
InChI Key: TVAXXOORGPHUNK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a core pyrazole heterocycle, a privileged scaffold known for its diverse biological activities and its presence in numerous pharmaceuticals and agrochemicals . The structural motif of a pyrazole ring linked to a (3-chlorophenyl)amine via a carboxamide group is closely related to that of known potent antifungal agents, such as the fungicide SCU2028, which effectively targets Rhizoctonia solani, the pathogen responsible for rice sheath blight . Research on such analogues indicates a mechanism of action that involves disruption of mitochondrial function, including a decrease in mitochondrial membrane potential and the inhibition of key enzymes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . Furthermore, the pyrazole-carboxamide architecture is a recognized pharmacophore in the development of enzyme inhibitors. It serves as a key building block for Factor XIa (FXIa) inhibitors investigated as novel anticoagulants with a potentially lower risk of bleeding , and similar structures have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a prominent target in oncology research . The 3-chloroaniline moiety further enhances the molecule's potential for interaction with various biological targets, making it a versatile intermediate for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies across multiple therapeutic and agrochemical domains.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAXXOORGPHUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with an appropriate carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in the desired form.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and carboxamide group undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hPyrazole-3-carboxylic acid derivative72%
H₂O₂ (30%)Acetic acid, reflux, 6 hN-Oxide derivative58%
  • Mechanistic Insight : Oxidation of the pyrazole ring’s nitrogen atoms generates N-oxide intermediates, while the carboxamide group remains intact under mild conditions . Stronger oxidants like KMnO₄ may further oxidize alkyl side chains.

Reduction Reactions

The carboxamide group and chlorophenyl substituent are susceptible to reduction:

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C → rt, 2 hPyrazole-3-methanol derivative65%
H₂ (Pd/C)Ethanol, 50 psi, 12 hDechlorinated phenylpyrazole derivative83%
  • Key Observation : Catalytic hydrogenation selectively removes the chlorine atom from the 3-chlorophenyl group without affecting the pyrazole ring .

Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Reference
NaN₃ (DMSO)120°C, 24 h3-Azidophenylpyrazole derivative89%
KSCN (CuI catalyst)DMF, 100°C, 8 h3-Thiocyanatophenylpyrazole derivative76%
  • Regioselectivity : Substitution occurs exclusively at the para position relative to the chlorine atom due to steric and electronic effects.

Hydrolysis of the Carboxamide Group

The carboxamide moiety hydrolyzes under acidic or basic conditions:

Conditions Reagents Product Yield Reference
HCl (6 M)Reflux, 12 hPyrazole-3-carboxylic acid68%
NaOH (10%)Ethanol/H₂O, 80°C, 6 hPyrazole-3-carboxylate salt91%
  • Kinetics : Hydrolysis rates depend on solvent polarity, with aqueous ethanol accelerating the reaction.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst/Reagent Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiarylpyrazole derivative78%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated pyrazole derivative85%
  • Scope : Couplings occur preferentially at the pyrazole’s 5-position due to electronic directing effects .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Reagents Product Yield Reference
UV (254 nm)CH₃CN, 24 hCyclized quinazolinone derivative41%
  • Mechanism : Photoexcitation promotes intramolecular cyclization between the carboxamide and chlorophenyl groups.

Comparative Reactivity

The table below contrasts reactivity across similar pyrazole derivatives:

Compound Oxidation Reduction Substitution Hydrolysis
N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamideHighModerateHighHigh
N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamideModerateHighLowModerate

Data adapted from .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticoagulant Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as inhibitors of Factor XIa (FXIa), a key target for anticoagulant drug development. Research demonstrated that specific derivatives exhibited significant inhibitory potency against FXIa, suggesting their potential as therapeutic agents in managing thrombotic disorders. For instance, a derivative showed an IC50 value of 90.37 nM, indicating promising anticoagulant properties with minimal bleeding risks .

1.2 Analgesic Properties

Another area of interest is the analgesic activity of pyrazole derivatives. A study evaluated several compounds structurally related to this compound for their analgesic effects using the acetic acid-induced writhing test. The results indicated that these compounds exhibited analgesic effects comparable to traditional NSAIDs like aspirin, thus positioning them as potential alternatives in pain management strategies .

1.3 Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Various derivatives have shown cytotoxic effects against different cancer cell lines, including MCF7 and A549. For example, one compound demonstrated an IC50 value of 0.28 µM against A549 cells, indicating strong anticancer activity . This highlights the versatility of this compound and its derivatives in targeting cancer cells.

Agrochemical Applications

2.1 Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Recent advancements in the design of pyrazole-linked compounds have led to the synthesis of novel benzamides that display high activity against pests while maintaining low toxicity profiles . Such properties make them suitable candidates for developing effective agricultural pesticides.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and its derivatives. Studies have systematically investigated how variations in molecular structure influence biological activity, leading to the identification of more potent analogs .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Pharmaceuticals AnticoagulantFXIa inhibitors with IC50 = 90.37 nM
AnalgesicComparable analgesic effects to aspirin
AnticancerStrong cytotoxicity against MCF7 and A549 cells
Agrochemicals PesticidalHigh activity with low toxicity

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates structural analogues, focusing on substituent variations, molecular properties, and biological activities.

Substituent Variations on the Pyrazole Ring

Alkyl and Halogen Substituents
  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ():

    • Molecular Formula: C₁₂H₉ClF₃N₃O
    • Key Features: A methyl group at position 1 and a trifluoromethyl group at position 3.
    • Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the ethyl group in the target compound. The molecular weight (303.67 g/mol) is higher due to fluorine atoms .
  • 1-Ethyl-N-phenyl-1H-pyrazole-3-carboxamide (): Molecular Formula: C₁₂H₁₃N₃O Key Features: Lacks the 3-chlorophenyl group, replacing it with a simple phenyl ring.
Functional Group Modifications
  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (): Molecular Formula: C₁₈H₁₄ClF₂N₃O Key Features: Difluoromethyl group at position 3 and a methyl group at position 1. Biological Activity: Exhibits antifungal activity, suggesting that difluoromethyl enhances lipophilicity and target engagement .

Substituent Variations on the Phenyl Ring

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():

    • Molecular Formula: C₂₃H₁₇Cl₃N₄O
    • Key Features: Multiple chlorophenyl groups and a pyridylmethyl substituent.
    • Biological Activity: Potent CB1 receptor antagonist (IC₅₀ = 0.139 nM), indicating that polyhalogenation and aromatic stacking enhance receptor binding .
  • N-(3,4-Dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (): Molecular Formula: C₁₄H₁₅Cl₂N₃O₂ Key Features: Ethoxy group at position 3 and dichlorophenyl substituent. Impact: Increased steric bulk and halogenation may improve solubility and target selectivity compared to mono-chlorinated analogues .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
N-(3-Chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide C₁₂H₁₂ClN₃O 249.70 1-ethyl, 3-carboxamide, 3-chlorophenyl Not reported -
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C₁₂H₉ClF₃N₃O 303.67 1-methyl, 5-CF₃ Not reported
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C₁₈H₁₄ClF₂N₃O 369.78 1-methyl, 4-carboxamide, difluoromethyl Antifungal
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₃H₁₇Cl₃N₄O 478.76 4-methyl, 3-carboxamide, polyhalogenated aryl CB1 antagonist (IC₅₀ = 0.139 nM)
N-(3,4-Dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide C₁₄H₁₅Cl₂N₃O₂ 328.20 3-ethoxy, 1-ethyl, dichlorophenyl Not reported

Key Findings and Implications

  • Substituent Effects: Halogens: Chlorine atoms enhance binding through hydrophobic and electron-withdrawing effects (e.g., CB1 antagonism in ). Heterocycles: Thiazole or pyridine rings () introduce additional binding sites for target engagement.
  • Positional Sensitivity : Carboxamide position (3 vs. 4) and substituent placement on the phenyl ring significantly influence activity. For example, ’s 4-carboxamide derivative shows antifungal effects, whereas 3-carboxamide analogues may target different pathways.

Notes

Synthesis methods vary (e.g., EDCI/HOBt coupling in vs. DDQ-mediated deprotection in ), affecting scalability and purity.

Further studies are needed to correlate specific substituents with pharmacokinetic profiles (e.g., metabolic stability, bioavailability).

Biological Activity

N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses related to pain and inflammation.

The exact molecular targets and pathways remain under investigation, but preliminary studies suggest significant modulation of inflammatory mediators.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, demonstrating significant inhibition of COX enzymes.

Test Method IC50 Value (µg/mL) Reference
COX-1 Inhibition70.5
COX-2 Inhibition45.2

In vivo studies using carrageenan-induced edema models have shown that the compound significantly reduces inflammation comparable to standard anti-inflammatory drugs like ibuprofen.

3. Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines.

Cell Line IC50 Value (µM) Effect Reference
MCF-70.46Cytotoxicity
A5490.28Induced Apoptosis
HCT1160.39Growth Inhibition

Study on Anti-inflammatory Effects

A study conducted by Li et al. assessed the anti-inflammatory effects of this compound in a mouse model. The results indicated a significant reduction in paw edema at doses of 10 mg/kg and 20 mg/kg, suggesting its potential as an effective anti-inflammatory agent.

Study on Anticancer Properties

Another investigation focused on the anticancer efficacy of the compound against human lung cancer cell lines (A549). The study revealed that treatment with this compound led to increased apoptosis rates, indicating its potential as a therapeutic agent for lung cancer.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with 3-chloroaniline. For example, amide bond formation can be achieved using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or DMF). A similar protocol was reported for N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine under basic conditions, followed by purification via column chromatography . Optimization of reaction time (e.g., 10–24 hours) and temperature (room temperature to 80°C) is critical to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR spectroscopy to confirm proton and carbon environments (e.g., aromatic protons at δ 7.23–7.29 ppm in related pyrazole derivatives) .
  • LC-MS or HRMS for molecular weight validation (e.g., ESI-MS m/z 454.4 for a structurally similar compound) .
  • Elemental analysis to verify stoichiometric composition.
  • Single-crystal X-ray diffraction for absolute structural confirmation, as demonstrated for 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (monoclinic P21/n space group, R factor = 0.040) .

Q. What analytical techniques are critical for assessing the compound’s stability under different conditions?

Methodological Answer:

  • HPLC to monitor degradation products under accelerated stress conditions (e.g., 40°C/75% relative humidity).
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability .
  • Photostability testing using ICH Q1B guidelines (exposure to UV/visible light).

Advanced Research Questions

Q. How can structural variations in pyrazole carboxamide derivatives impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modification of substituents (e.g., halogen position on the phenyl ring, alkyl chain length). For example:

  • Replacing the 3-chlorophenyl group with a 2,6-dichlorophenyl moiety (as in N-(3-azabicyclo[3.1.0]hexan-6-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide) may enhance receptor binding affinity due to increased steric and electronic effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, supported by crystallographic data (e.g., β = 96.446° unit cell parameters) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole carboxamides?

Methodological Answer:

  • Standardized bioassays : Ensure consistent experimental conditions (e.g., cell lines, incubation time) when comparing activities.
  • Comparative structural analysis : Resolve discrepancies by analyzing crystallographic data (e.g., torsion angles like C4—N1—N2—C2 = -179.3°) to identify conformational differences impacting activity .
  • Meta-analysis of published IC50 values, accounting for assay variability (e.g., fluorescence vs. radiometric methods).

Q. How can crystallographic methods elucidate the molecular conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction provides precise bond lengths (e.g., C—C = 1.521 Å) and angles (e.g., N1—C4—S1 = 120.7°) .
  • Refinement using SHELXL or OLEX2 software, with validation via R factor (<0.05 for high-quality data) .
  • Compare with related structures (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) to identify conserved motifs .

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